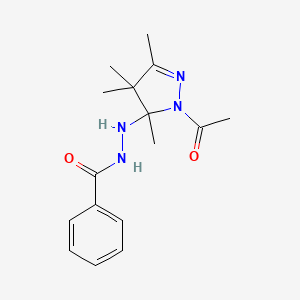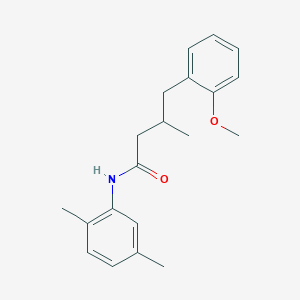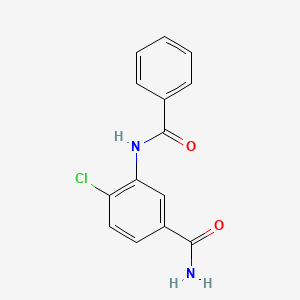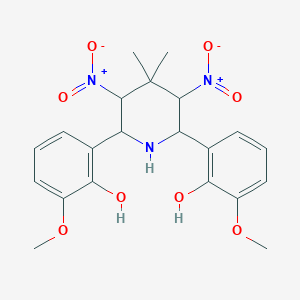![molecular formula C26H27N3O3 B5217676 1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)
1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer treatment, pain management, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves its interaction with various receptors and proteins in the body. It has been found to interact with the opioid receptors in the brain, leading to its analgesic effects. It also inhibits the aggregation of amyloid beta and alpha-synuclein proteins by binding to them and preventing their misfolding and aggregation. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. It also exhibits analgesic effects and has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide in lab experiments is its potential therapeutic applications in various fields. It has been extensively studied for its anti-cancer, analgesic, and neuroprotective effects, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications in various fields, including cancer treatment, pain management, and neurological disorders. Another direction is to explore its mechanism of action in more detail, particularly its interaction with various receptors and proteins in the body. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves the reaction of 3-acetylbenzaldehyde and 4-(3-pyridinyloxy)aniline with piperidinecarboxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in pain management as it exhibits analgesic effects by interacting with the opioid receptors in the brain. Additionally, it has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Propiedades
IUPAC Name |
1-[(3-acetylphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-19(30)22-5-2-4-20(16-22)18-29-14-11-21(12-15-29)26(31)28-23-7-9-24(10-8-23)32-25-6-3-13-27-17-25/h2-10,13,16-17,21H,11-12,14-15,18H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXAUPWOOWXHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-acetylphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)



![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)


![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)
![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)